Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC13822247
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O3 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | methyl (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1 |
| Standard InChI Key | UYMKMUZNHJKUQB-LYFYHCNISA-N |
| Isomeric SMILES | COC(=O)[C@H]1C[C@@H]2CC[C@H]1O2 |
| SMILES | COC(=O)C1CC2CCC1O2 |
| Canonical SMILES | COC(=O)C1CC2CCC1O2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, rel-methyl (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate, reflects its stereochemical configuration, with the ester group positioned endo relative to the oxygen bridge . The bicyclic framework consists of a seven-membered ring system containing one oxygen atom, creating a bridged ether structure. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.18 g/mol |
| Purity | ≥95% (typical commercial grade) |
| SMILES Notation | [H][C@]12CCC@(C[C@@H]1C(=O)OC)O2 |
| Stereochemistry | endo configuration at C2 |
This rigid, sp³-rich structure enhances its utility in designing molecules with high three-dimensionality, a prized feature in fragment-based drug discovery .
Synthesis and Structural Elaboration
Traditional Synthetic Approaches
The synthesis of methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate typically leverages cycloaddition strategies. Intramolecular Diels-Alder reactions of furan derivatives with dienophiles, such as maleic anhydride, have been employed to construct the oxabicycloheptane core. For example, heating furfuryl alcohol derivatives under controlled conditions yields the bicyclic framework with moderate stereoselectivity. Subsequent esterification introduces the methyl carboxylate group, often using methanol under acidic catalysis.
Recent Advances in Directed Functionalization
A groundbreaking study by researchers (2024) demonstrated the Pd-catalyzed β-arylation of this scaffold using an 8-aminoquinoline directing group . This method enables precise functionalization at the β-carbon, yielding monoarylated products in up to 99% yield with complete diastereoselectivity (Table 1). Heteroaryl iodides, such as 3-iodopyridine, also participate effectively, affording products in 88% yield .
Table 1: Directed β-Arylation Reaction Conditions and Outcomes
| Substrate | Coupling Partner | Catalyst | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| 7-Oxabicycloheptane derivative | 4-CF₃-C₆H₄-I | Pd(OAc)₂ | 99 | >99:1 |
| 7-Oxabicycloheptane derivative | 3-Iodo-pyridine | PdCl₂(MeCN)₂ | 88 | >99:1 |
This methodology expands the compound’s utility by introducing aromatic and heteroaromatic groups, enhancing its potential as a 3D fragment in drug discovery .
Applications in Organic Synthesis and Drug Discovery
Role as a Building Block in Natural Product Synthesis
The compound’s rigid structure has been exploited in synthesizing complex natural products. For instance, derivatives of methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate serve as intermediates in the synthesis of solanoeclepin A, a potent hatching stimulant for potato cyst nematodes. The bicyclic core mimics the terpene-like architecture of natural products, enabling efficient ring-opening and functionalization reactions.
Contribution to 3D Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) increasingly prioritizes sp³-rich "3D fragments" to access underexplored chemical spaces. Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate, with an value of 0.62, exceeds the average of approved drugs (0.47) . Its arylated derivatives, generated via directed C–H functionalization, exhibit improved binding entropy and selectivity in protein-ligand interactions .
Physicochemical Properties and Characterization
Spectral Data and Analytical Profiles
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bridgehead protons (δ 3.8–4.2 ppm) and the methyl ester group (δ 3.6 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 156.18, consistent with the molecular formula .
Future Perspectives and Research Directions
Emerging strategies focus on diversifying the compound’s functionalization through photoredox catalysis and enzymatic transformations. Additionally, computational studies aim to predict its bioavailability and target engagement, leveraging machine learning models trained on 3D fragment libraries .
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